molecular formula C10H13NO B15262857 6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B15262857
M. Wt: 163.22 g/mol
InChI Key: VLBUBFJVZRQFSA-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. This method typically requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired benzoxazepine ring .

Another method involves the esterification of biologically active salicylanilides with N-protected amino acids. This approach leverages the reactivity of salicylanilides to form the benzoxazepine structure under appropriate conditions .

Industrial Production Methods

Industrial production of this compound often involves optimized versions of the synthetic routes mentioned above. These methods are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity and yield. The use of microwave heating and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepine derivatives .

Scientific Research Applications

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydro-1,5-benzoxazepine
  • 2,3,4,5-Tetrahydro-1,4-benzothiazepine
  • 2,3,4,5-Tetrahydro-1,4-benzodiazepine

Uniqueness

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine stands out due to its specific substitution pattern and the presence of a methyl group at the 6th position. This structural feature can influence its reactivity and interactions with biological targets, making it a unique and valuable compound for various applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-10-9(8)7-11-5-6-12-10/h2-4,11H,5-7H2,1H3

InChI Key

VLBUBFJVZRQFSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCCOC2=CC=C1

Origin of Product

United States

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